molecular formula C19H21NO4 B495911 4-[4-(2-Phenoxyethoxy)benzoyl]morpholine

4-[4-(2-Phenoxyethoxy)benzoyl]morpholine

Cat. No.: B495911
M. Wt: 327.4g/mol
InChI Key: JGJLVCLZEALQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Phenoxyethoxy)benzoyl]morpholine is a morpholine derivative featuring a benzoyl core substituted with a phenoxyethoxy group at the para position. This compound is structurally characterized by:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.
  • Benzoyl group: A carbonyl-linked benzene ring.
  • Phenoxyethoxy substituent: A flexible ether chain terminating in a phenyl group, which enhances lipophilicity and influences molecular interactions.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4g/mol

IUPAC Name

morpholin-4-yl-[4-(2-phenoxyethoxy)phenyl]methanone

InChI

InChI=1S/C19H21NO4/c21-19(20-10-12-22-13-11-20)16-6-8-18(9-7-16)24-15-14-23-17-4-2-1-3-5-17/h1-9H,10-15H2

InChI Key

JGJLVCLZEALQMC-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-[4-(2-Phenoxyethoxy)benzoyl]morpholine with its analogs:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight cLog P* Melting Point (°C) Key Applications/Notes
This compound 4-(phenoxyethoxy)benzoyl C19H21NO4 327.37 ~3.5† N/A Hypothesized use in drug discovery
4-[2-(2-Phenoxyethoxy)benzoyl]morpholine 2-(phenoxyethoxy)benzoyl (ortho) C19H21NO4 327.37 ~3.5† N/A Structural isomer; supplier data only
4-(2,4-Dimethoxybenzoyl)morpholine 2,4-dimethoxybenzoyl C13H17NO4 251.28 ~1.8‡ N/A Intermediate in organic synthesis
4-(Pentafluorosulfanyl)benzoyl-morpholine 4-(SF5)benzoyl C12H15F5N2OS 331.09 N/A 159.7–160.2 High thermal stability
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-iodophenoxyethyl C12H16INO2 333.16 ~2.5‡ N/A Radiolabeling potential

*Calculated or estimated using analogous substituents. †Estimated based on substituent contributions (e.g., phenoxyethoxy ≈ +2.0 log P units). ‡Calculated using fragment-based methods.

Key Observations:
  • Substituent Effects: The phenoxyethoxy group increases lipophilicity (cLog P ~3.5) compared to methoxy-substituted analogs (cLog P ~1.8) .
  • Positional Isomerism : The ortho-substituted isomer () may exhibit steric hindrance or altered binding compared to the para-substituted target compound.
  • Electron-Withdrawing Groups : The pentafluorosulfanyl substituent () enhances thermal stability (mp ~160°C) due to strong electron-withdrawing effects.

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